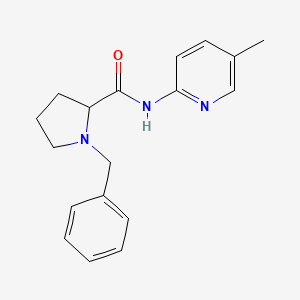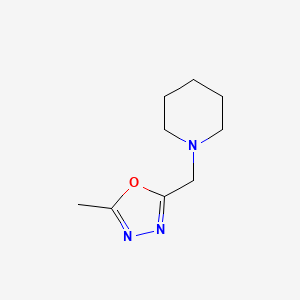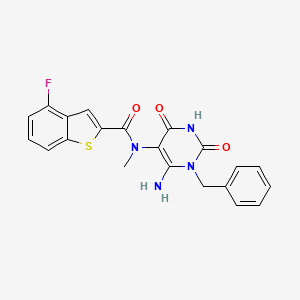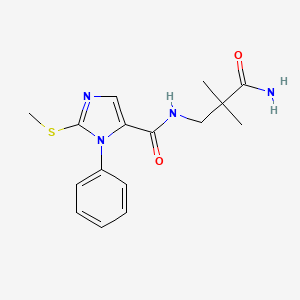
1-benzyl-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Compound X and has been synthesized using different methods.
Mecanismo De Acción
Compound X exerts its effects through the inhibition of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Compound X has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, Compound X has been found to modulate the activity of various receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. It has also been found to improve cognitive function and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological activity. However, there are also limitations to its use in lab experiments. It can be difficult to purify and can be unstable under certain conditions.
Direcciones Futuras
There are several future directions for research on Compound X. One area of research is the development of more efficient synthesis methods. Another area of research is the identification of new targets for Compound X and the development of more potent derivatives. Additionally, research is needed to further elucidate the mechanism of action of Compound X and to better understand its physiological effects. Finally, research is needed to evaluate the safety and efficacy of Compound X in preclinical and clinical trials.
Métodos De Síntesis
Compound X can be synthesized using several methods, including the Pictet-Spengler reaction, the Ugi reaction, and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydro-beta-carboline intermediate, which is then cyclized to form Compound X. The Ugi reaction involves the reaction of an isocyanide with an aldehyde, amine, and carboxylic acid to form a peptidomimetic intermediate, which is then cyclized to form Compound X. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its ability to modulate the immune system and for its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
1-benzyl-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-9-10-17(19-12-14)20-18(22)16-8-5-11-21(16)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUAOLSOQCQDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)

![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)


![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)

![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)
![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)